molecular formula C9H14N6 B13561252 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13561252
M. Wt: 206.25 g/mol
InChI Key: IZAULDXERYNUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an isopropyl group and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with isopropyl group: The pyrazole ring is then alkylated with isopropyl halide under basic conditions.

    Formation of the triazole ring:

    Final coupling: The triazole ring is then coupled with the pyrazole derivative using appropriate coupling agents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or triazole rings are replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine: This compound features a similar pyrazole ring but with different substituents, leading to variations in chemical reactivity and biological activity.

    (1-Isopropyl-1H-pyrazol-3-yl)acetic acid:

The uniqueness of this compound lies in its combination of the pyrazole and triazole rings, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(1-propan-2-ylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-9(10)11-13-14/h3-4,6-7H,5,10H2,1-2H3

InChI Key

IZAULDXERYNUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

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